molecular formula C₃₄H₅₅BrN₂O₅ B1146332 3-Acetyl Rocuronium Bromide CAS No. 122483-73-2

3-Acetyl Rocuronium Bromide

Cat. No. B1146332
M. Wt: 651.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Rocuronium Bromide involves several chemical processes starting from epiandrosterone or similar steroids. Initially, these compounds undergo acetylation, selective hydrolysis, and finally, quaternary ammonium formation with allyl bromide. The synthesis process has been optimized over the years to improve yield and purity, with reported total yields varying from 14.3% to 59.6% depending on the method and starting materials used (Yong, 2011); (Jiang Jing-y, 2013).

Molecular Structure Analysis

Molecular structure analysis of intermediates in the synthesis of Rocuronium Bromide, such as 16α-Bromo-17β-hydroxy-5α-androstan-3β-yl acetate, reveals that the steroidal rings exhibit slightly flattened chair conformations, and the D ring assumes a half-chair conformation. These structural features are crucial for the compound's biological activity and its interaction with neuromuscular receptors (Rui Shi et al., 2010).

Chemical Reactions and Properties

Rocuronium Bromide's efficacy as a neuromuscular blocking agent is partly due to its ability to form host-guest complexes with specific receptors, reversing muscle relaxation without the cardiovascular side effects associated with other reversal agents. Its interaction with cyclodextrin derivatives, for instance, showcases a supramolecular mechanism of action that is central to its function (Julia M. Adam et al., 2002).

Physical Properties Analysis

The analysis of physical properties, such as solubility, melting point, and molecular weight, is essential for understanding how Rocuronium Bromide behaves under different conditions. While specific physical properties were not detailed in the sourced documents, these characteristics are fundamental for drug formulation and administration.

Chemical Properties Analysis

Chemical properties, including reactivity under various conditions and degradation behavior, are critical for ensuring Rocuronium Bromide's stability and efficacy. Studies have shown that it is stable under a range of conditions but can undergo degradation when exposed to oxidative stress, leading to the formation of products with altered molecular structures (O. Wegener et al., 2015).

Scientific Research Applications

Synthesis and Technology

  • Rocuronium bromide is synthesized from epiandrosterone through a series of steps including elimination, bromination, epoxidation, aminolysis, reduction, ring opening, acetylation, and allylation with allyl bromide. This synthesis method has been improved for low cost, easy operation, and scalability (Jiang Jing-y, 2013).

Interaction with Other Drugs

  • The interaction of rocuronium bromide with donepezil, a drug used for Alzheimer's disease, can weaken muscle relaxation induced by rocuronium. This interaction is crucial for anesthesiologists to consider for intubation and surgery (Lauri Pautola & M. Reinikainen, 2012).

Reversal Agents for Neuromuscular Block

  • Cyclodextrin-derived host molecules have been synthesized as reversal agents for rocuronium bromide. These compounds, by forming host-guest complexes with rocuronium, reverse muscle relaxation without the cardiovascular side effects associated with acetylcholinesterase inhibitors (J. Adam et al., 2002).

First Human Exposure Study

  • A study on Org 25969, a modified γ-cyclodextrin, showed its effectiveness and tolerance in reversing neuromuscular block induced by rocuronium bromide in human volunteers. Org 25969 encapsulates rocuronium, promoting its dissociation from the acetylcholine receptor, thereby reversing the neuromuscular block (F. Gijsenbergh et al., 2005).

Genotoxicity Study

  • A study on the genotoxic effects of rocuronium bromide in human peripheral blood lymphocytes revealed its clastogenic properties but not cytotoxicity. The study used sister chromatid exchange, chromosome aberration, and micronucleus analyses (U. Zan et al., 2011).

Inhibition of Inflammation and Pain

  • Rocuronium bromide has been studied for its role in suppressing nitric oxide production and enhancing prostaglandin E2 synthesis in endothelial cells, thereby inhibiting inflammation and pain (S. Baek et al., 2016).

Stability and Degradation Analysis

  • Rocuronium bromide's stability and degradation behavior were studied under various conditions using reversed-phase liquid chromatography. This analysis is crucial for understanding the compound's stability in different environmental conditions (Ola M. El Houssini et al., 2021).

Pharmacokinetics

  • Clinical pharmacokinetic studies of rocuronium bromide have provided insight into its absorption, distribution, biotransformation, and excretion. These studies are essential for understanding the drug's behavior in different patient populations (K. Khuenl-Brady & H. Sparr, 1996).

Safety And Hazards

Rocuronium Bromide is harmful if swallowed or in contact with skin, and toxic if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

Rocuronium Bromide is a commonly used non-depolarizing neuromuscular blocking agent. It has been used in over 30 million patients worldwide . The development of more efficient and scalable processes for its synthesis, as well as the discovery of new derivatives like 3-Acetyl Rocuronium Bromide, could potentially lead to improved versions of this drug with better efficacy, safety, and cost-effectiveness .

properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H55N2O5.BrH/c1-6-15-36(16-7-8-17-36)30-21-28-26-10-9-25-20-31(40-23(2)37)29(35-13-18-39-19-14-35)22-34(25,5)27(26)11-12-33(28,4)32(30)41-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNFYELGQJULSR-PWXDFCLTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H55BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl Rocuronium Bromide

CAS RN

122483-73-2
Record name 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3,17-BIS(ACETYLOXY)-2-(4-MORPHOLINYL)ANDROSTAN-16-YL]-1-(2-PROPEN-1-YL)PYRROLIDINIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.